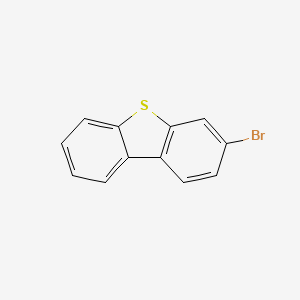

3-bromoDibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromodibenzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPBPKDNWCZVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97511-04-1 | |

| Record name | 3-bromodibenzo[b,d]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromoDibenzothiophene: Properties, Reactivity, and Applications

Introduction

3-bromoDibenzothiophene is a pivotal heterocyclic building block that serves as a cornerstone in the fields of medicinal chemistry, organic electronics, and materials science. Its rigid, planar dibenzothiophene core imparts unique photophysical and electronic properties, while the strategically positioned bromine atom at the C-3 position offers a versatile handle for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, moving from its fundamental physicochemical properties to its sophisticated applications. We will dissect the causality behind key synthetic and derivatization protocols, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound's full potential. The significance of this molecule lies in its capacity to act as a precursor for complex molecular architectures, enabling the synthesis of novel drug candidates and advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's intrinsic properties is paramount for its effective application in synthesis and material design. This compound is a stable, crystalline solid under ambient conditions, a characteristic that facilitates its handling and purification.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 97511-04-1 | [1][2] |

| Molecular Formula | C₁₂H₇BrS | [1][2] |

| Molecular Weight | 263.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 97.5-98.5 °C | [1][2] |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.611 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in toluene, THF, chloroform | [2] |

Molecular Structure and Spectroscopic Profile

The dibenzothiophene core is an aromatic system composed of two benzene rings fused to a central thiophene ring. This extensive conjugation results in a planar and rigid molecular geometry, which is a critical factor in its application in organic electronics, as it facilitates π-π stacking and efficient charge transport.[3] The bromine atom at the 3-position introduces a slight perturbation to the electronic structure but, more importantly, serves as the primary site for chemical reactivity.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of the dibenzothiophene ring system.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons, with the carbon atom bonded to the bromine appearing at a characteristic chemical shift.

-

IR Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+ and M+2) with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[4][5]

The photophysical properties of the dibenzothiophene scaffold are of significant interest. These molecules typically exhibit strong absorption in the UV region and display fluorescence.[6] The triplet energy levels of dibenzothiophene derivatives are also a key parameter in their use as host materials in OLEDs.[3]

Section 2: Synthesis of this compound

The most common and efficient method for preparing this compound is through the electrophilic aromatic substitution of the parent dibenzothiophene. This approach offers high regioselectivity due to the electronic nature of the heterocyclic core.

Causality in Synthetic Design

The choice of an electrophilic bromination strategy is dictated by the electron-rich nature of the dibenzothiophene ring system. The sulfur atom acts as an activating group, directing electrophilic attack to specific positions. The 3-position is kinetically favored for substitution. N-Bromosuccinimide (NBS) is often selected as the brominating agent because it provides a low, steady concentration of bromine, which helps to minimize over-bromination and side reactions, leading to a cleaner product profile compared to using elemental bromine directly.[1][7]

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Dibenzothiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibenzothiophene (1.0 eq.) in a 1:1 mixture of chloroform and acetic acid.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 to 1.2 eq.) portion-wise over 1-2 hours to control the reaction exotherm.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Workup: Dilute the reaction mixture with chloroform. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium thiosulfate (to quench any remaining bromine), a saturated solution of sodium carbonate (to neutralize the acetic acid), and finally with brine.[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography on silica gel using hexane as the eluent to yield this compound as a white solid.[8]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its C-Br bond, which can be transformed through a variety of powerful, modern synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[10]

Causality in Protocol Design:

-

Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ is often used as it is a stable Pd(0) source. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, as it is reduced in situ to Pd(0).[11]

-

Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[10]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.[9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[11][12]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[13][14] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality in Protocol Design:

-

Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos or SPhos) are critical.[15] They promote the crucial reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active palladium-amido intermediate.[16]

Detailed Experimental Protocol: Lithiation and Electrophilic Quench

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete exchange. [17]3. Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.

-

Workup: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Section 4: Applications in Research and Development

The derivatives synthesized from this compound have found significant applications in both pharmaceutical development and materials science.

Pharmaceutical Scaffolding

The benzo[b]thiophene core, a close relative of dibenzothiophene, is present in several approved drugs, including raloxifene and zileuton, highlighting the biological relevance of this heterocyclic system. [18][19]The ability to functionalize the 3-position of dibenzothiophene using the robust chemistries described above allows medicinal chemists to generate large libraries of novel compounds. For instance, attaching various amine-containing groups via Buchwald-Hartwig amination or diverse aryl groups via Suzuki coupling can systematically probe the structure-activity relationship (SAR) of a potential drug candidate. [1]

Organic Electronics

In materials science, the dibenzothiophene unit is a highly desirable building block for materials used in OLEDs, OFETs, and organic photovoltaics (OPVs). [1]Its rigidity and high triplet energy make it an excellent component for blue-emitting materials and host materials in phosphorescent OLEDs. By using Suzuki coupling to attach other conjugated aromatic systems to the 3-position, scientists can precisely tune the electronic properties, such as the HOMO/LUMO energy levels, and the photophysical properties, such as the emission color and quantum yield, of the resulting materials. [3]

Conclusion

This compound is far more than a simple organohalide; it is a sophisticated and enabling chemical intermediate. Its well-defined physical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its carbon-bromine bond make it an invaluable tool for innovation. The palladium-catalyzed cross-coupling and lithium-halogen exchange reactions discussed herein represent reliable and scalable pathways to construct molecular complexity. For researchers in drug discovery and materials science, mastering the chemistry of this compound opens the door to a vast chemical space, paving the way for the development of next-generation pharmaceuticals and high-performance organic electronic devices.

References

- Exploring the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. (2009). Journal of Chemical Sciences.

- C2vsymmetrical dibenzothiophene derivatives: Synthesis and photophysical properties. (n.d.). Chinese Journal of Chemistry.

- 3-Bromodibenzo[b,d]thiophene: properties, applications and safety. (2023). ChemicalBook.

- 3-Bromo-1-benzothiophene synthesis. (n.d.). ChemicalBook.

- Excited State Dynamics of Dibenzothiophene Derivatives. (n.d.). ChemRxiv.

- 3-Bromo-1-benzothiophene CAS#: 7342-82-7. (n.d.). ChemicalBook.

- Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. (n.d.). Benchchem.

- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). PMC - NIH.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- 3-bromodibenzo[b,d]thiophene | 97511-04-1. (n.d.). ChemicalBook.

- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. (n.d.). Benchchem.

- Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014). ResearchGate.

- Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. (n.d.). PMC - NIH.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Problem 5 Given the following spectroscopic data for a compound with the... (2025). Filo.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. (2025). Filo.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

- Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (n.d.). Benchchem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-bromodibenzo[b,d]thiophene | 97511-04-1 [chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]

- 5. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-bromoDibenzothiophene (CAS Number 97511-04-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dibenzothiophene and its derivatives represent a class of heterocyclic compounds of significant interest across various scientific disciplines, from materials science to medicinal chemistry. This guide focuses on a key intermediate, 3-bromoDibenzothiophene, providing a comprehensive technical overview of its synthesis, chemical properties, and, most importantly, its applications as a versatile building block in the development of novel therapeutics. As a senior application scientist, the aim of this document is to not only present established protocols but also to provide insights into the strategic utility of this molecule in contemporary drug discovery pipelines.

Core Molecular Attributes of this compound

This compound is a tricyclic aromatic compound featuring a central thiophene ring fused to two benzene rings, with a bromine substituent at the 3-position. This bromine atom is the key to the molecule's utility, providing a reactive handle for a multitude of chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 97511-04-1 | |

| Molecular Formula | C₁₂H₇BrS | [1] |

| Molecular Weight | 263.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 97.5-98.5 °C | [1] |

| Purity | Typically >98.0% (GC) |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of the parent dibenzothiophene molecule.[1] The regioselectivity of this reaction is crucial for obtaining the desired 3-bromo isomer in high purity.

Synthetic Pathway: Electrophilic Bromination

The direct bromination of dibenzothiophene with elemental bromine or, more commonly, N-bromosuccinimide (NBS) provides a reliable route to this compound. The use of NBS is often preferred due to its milder reaction conditions and higher selectivity, minimizing the formation of poly-brominated byproducts.

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol

Reaction: Electrophilic bromination of a dibenzothiophene derivative.

Materials:

-

Dibenzothiophene (or derivative)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or a similar inert solvent)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, dissolve the starting dibenzothiophene derivative (1.0 equivalent) in acetonitrile under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford the 3-bromo derivative.

Caption: Experimental workflow for the synthesis of a 3-bromo-dibenzothiophene derivative.

Spectroscopic Characterization

Definitive structural elucidation of this compound is achieved through standard spectroscopic techniques. While specific spectral data is proprietary to various databases, the following provides an overview of the expected characteristics.

-

¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzothiophene core will show complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 110-140 ppm. The carbon atom attached to the bromine will be shifted downfield.

-

FTIR: The infrared spectrum will show characteristic absorption bands for C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and the C-Br stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The dibenzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[2][3][4] The value of this compound lies in its ability to serve as a versatile starting material for the synthesis of a diverse library of derivatives for biological screening.[1][5]

The Role of the Bromine Substituent

The bromine atom at the 3-position is an excellent leaving group, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of substituents, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

Key Chemical Transformations for Drug Discovery

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-position of the dibenzothiophene core and various aryl or heteroaryl boronic acids. This is a powerful method for generating novel bi-aryl structures, which are common motifs in drug molecules.

-

Buchwald-Hartwig Amination: This allows for the introduction of nitrogen-containing functional groups by coupling with amines, leading to the synthesis of anilines and other N-arylated compounds.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, providing access to a different chemical space of potential drug candidates.

-

Heck Coupling: This transformation allows for the introduction of alkenyl groups.

Caption: Key cross-coupling reactions of this compound in drug discovery.

Biological Relevance of the Dibenzothiophene Scaffold

Derivatives of the broader benzothiophene and dibenzothiophene class have been reported to exhibit a wide range of biological activities, including:

The ability to readily functionalize the 3-position of the dibenzothiophene core using this compound as a starting material provides a powerful platform for the design and synthesis of novel compounds with potential therapeutic applications in these and other disease areas.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound (CAS 97511-04-1) is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthesis, and, most importantly, the reactivity of the bromine substituent make it an ideal starting material for the construction of diverse molecular libraries. The ability to employ a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the dibenzothiophene scaffold, a core structure known to be present in numerous biologically active molecules. For researchers and scientists in the pharmaceutical industry, this compound represents a key building block for the generation of novel drug candidates with the potential to address a wide array of therapeutic needs.

References

- Exploring the Synthesis and Properties of this compound. (URL: Available upon request)

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Benzothiophene derivatives have possessed diverse pharmacological applications due to their structural versality and their potential therapeutic effects. (URL: Available upon request)

- An overview of benzo [b] thiophene-based medicinal chemistry. (URL: Available upon request)

- SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. (URL: Available upon request)

- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. (URL: [Link])

- A kind of preparation method of 3-bromothiophene - Patent CN-108929306-B - PubChem. (URL: [Link])

- Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google P

- Process for the synthesis of benzothiophenes - Google P

- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC - NIH. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-bromoDibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-bromoDibenzothiophene (CAS No: 97511-04-1), a key intermediate in the fields of organic electronics and pharmaceutical development. This document consolidates essential data on its molecular characteristics, spectroscopic profile, solubility, and thermal properties. Furthermore, a detailed, field-proven experimental protocol for its synthesis is provided to offer a holistic understanding of this versatile compound. The guide is structured to deliver not just data, but also the scientific rationale behind the characterization methods, ensuring a robust and self-validating resource for researchers.

Introduction: The Significance of this compound

Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their unique electronic and photophysical properties. The introduction of a bromine atom at the 3-position of the dibenzothiophene core creates a versatile synthetic handle, allowing for a wide array of subsequent chemical modifications through cross-coupling reactions. This strategic functionalization is pivotal in the design and synthesis of novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs)[1]. In the pharmaceutical arena, the dibenzothiophene scaffold is present in various biologically active molecules, and the ability to readily modify this core structure via the bromo-substituent makes this compound a valuable building block in drug discovery programs[1].

A thorough understanding of the fundamental physical properties of this compound is a prerequisite for its effective utilization in these advanced applications. This guide aims to provide a centralized and in-depth resource for these properties, grounded in experimental data and established scientific principles.

Molecular and Physical Properties

The intrinsic physical properties of this compound dictate its behavior in various chemical and physical processes, from reaction kinetics to material processing. A summary of these key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 97511-04-1 | [1] |

| Molecular Formula | C₁₂H₇BrS | [1] |

| Molecular Weight | 263.15 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 97.5-98.5 °C | [1] |

| Boiling Point (Predicted) | 386.6 ± 15.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.611 ± 0.06 g/cm³ | N/A |

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, providing invaluable information about its structure and bonding. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The predicted ¹³C NMR chemical shifts are crucial for confirming the successful synthesis and purity of the compound.

-

Aromatic Carbons: Peaks are expected in the range of 110-150 ppm. The carbon atom attached to the bromine (C-3) would be expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

Quaternary Carbons: The quaternary carbons of the fused ring system will also appear in the aromatic region and are typically of lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The FT-IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic ring) |

| ~1250 | C-S stretching |

| 800-600 | C-Br stretching |

| 900-690 | C-H out-of-plane bending (aromatic) |

The specific pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Molecular Ion (M⁺): The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z = 262 and m/z = 264, corresponding to [C₁₂H₇⁷⁹BrS]⁺ and [C₁₂H₇⁸¹BrS]⁺, respectively. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Common fragmentation pathways may involve the loss of the bromine atom or the sulfur atom, leading to characteristic fragment ions.

Solubility Profile

The solubility of this compound in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation. While comprehensive quantitative data is not widely available, a qualitative assessment based on its structure and available information is presented below. The principle of "like dissolves like" is a useful guide. As a relatively nonpolar aromatic compound, it is expected to be more soluble in nonpolar and moderately polar organic solvents.

| Solvent | Polarity | Predicted Solubility |

| Toluene | Nonpolar | Soluble[1] |

| Hexane | Nonpolar | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Justification: The predicted solubilities are based on the nonpolar, aromatic nature of the dibenzothiophene core. The presence of the polarizable bromine atom may slightly increase its solubility in moderately polar solvents compared to the parent dibenzothiophene. For critical applications, it is imperative to experimentally determine the quantitative solubility in the specific solvent system of interest.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method for rapidly assessing the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 5-10 mg of this compound into a clean, dry vial.

-

Add 1 mL of the chosen solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Workflow Diagram: Qualitative Solubility Determination

Caption: Workflow for qualitative solubility testing.

Synthesis and Purification

The most common and efficient method for the preparation of this compound is through the electrophilic bromination of dibenzothiophene. This reaction takes advantage of the electron-rich nature of the dibenzothiophene ring system.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of this compound[1].

Materials:

-

Dibenzothiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibenzothiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 to 1.1 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, dilute the mixture with chloroform. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with hexane or a hexane/dichloromethane gradient to afford this compound as a white to off-white solid.

Causality in Experimental Choices:

-

Solvent System: The mixture of chloroform and acetic acid provides a suitable medium for dissolving both the nonpolar dibenzothiophene and the polar NBS, facilitating the reaction.

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic systems, minimizing the formation of over-brominated byproducts.

-

Aqueous Work-up: The series of washes is crucial to remove unreacted reagents and byproducts, ensuring the purity of the final product. Sodium thiosulfate is a reducing agent that neutralizes any excess NBS or free bromine, while sodium bicarbonate neutralizes the acidic solvent.

Workflow Diagram: Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide has consolidated the key physical properties of this compound, a compound of significant interest in materials science and medicinal chemistry. The provided data on its molecular characteristics, spectroscopic profile, and solubility, coupled with a detailed synthetic protocol, offers a comprehensive resource for researchers. The emphasis on the rationale behind experimental procedures is intended to empower scientists to not only utilize this information but also to adapt and troubleshoot their own experimental designs. As the demand for novel organic electronic materials and pharmaceutical agents continues to grow, a thorough understanding of the fundamental properties of key building blocks like this compound will remain essential for driving innovation.

References

- Exploring the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-bromoDibenzothiophene

Abstract

This technical guide provides a comprehensive analysis of 3-bromoDibenzothiophene, a key heterocyclic building block in the fields of organic electronics and medicinal chemistry. We will delve into the nuanced details of its molecular structure, bonding characteristics, and the causal relationships between its structural features and physicochemical properties. This document synthesizes crystallographic data, computational analysis, and spectroscopic characterization to offer a holistic understanding for researchers, scientists, and professionals in drug development. Furthermore, we present a validated synthetic protocol and explore the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to its application in advanced materials.

Introduction: The Significance of the Dibenzothiophene Scaffold

Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest due to their unique electronic and photophysical properties.[1] The rigid, planar, and electron-rich nature of the dibenzothiophene core makes it an excellent scaffold for the construction of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a bromine atom at the 3-position of the dibenzothiophene core, to yield this compound, provides a reactive handle for further molecular elaboration, significantly enhancing its utility as a versatile intermediate in organic synthesis.[2][3]

Molecular Structure and Bonding

The molecular formula of this compound is C12H7BrS, with a molecular weight of approximately 263.15 g/mol .[2] The core structure consists of a central thiophene ring fused to two benzene rings. The numbering of the dibenzothiophene ring system is crucial for unambiguously identifying the position of substituents.

Crystallographic Analysis and Molecular Geometry

The introduction of the bromine atom at the 3-position will induce minor distortions in the local geometry. The C3-Br bond length is anticipated to be in the range of 1.88-1.92 Å. The presence of the bromine atom can also influence intermolecular interactions in the solid state, such as halogen bonding, which can affect crystal packing.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic properties of molecules like this compound.[1][6] Such studies can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

-

Frontier Molecular Orbitals (HOMO & LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. For dibenzothiophene derivatives, the HOMO is typically a π-orbital delocalized across the entire ring system, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO dictates the wavelength of light absorption and emission, which is a critical parameter for applications in OLEDs.[6] The bromine substituent, being electron-withdrawing through induction but electron-donating through resonance, will subtly modulate the energies of these orbitals.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule.[7] For this compound, the region around the sulfur atom is expected to be electron-rich (negative potential), while the hydrogen atoms will be in electron-poor regions (positive potential). The bromine atom will have a region of positive potential on its outermost surface (the σ-hole), which can participate in halogen bonding.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show a distinct set of signals in the aromatic region (typically 7.0-8.5 ppm). The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) will be characteristic of the substitution pattern on the dibenzothiophene core, allowing for unambiguous assignment of each proton.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the bromine (C3) will experience a significant downfield shift due to the electronegativity of the bromine atom. Spectroscopic databases can provide reference spectra for 3-bromobenzo[b]thiophene, which can be a useful comparison.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations. The C-Br stretching vibration typically appears in the fingerprint region (below 800 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Reactivity

Synthetic Protocol: Electrophilic Bromination

A common and efficient method for the synthesis of this compound is the electrophilic aromatic substitution of dibenzothiophene. The use of N-bromosuccinimide (NBS) as the brominating agent offers a mild and regioselective approach.[10]

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of dibenzothiophene in a suitable solvent (e.g., chloroform and acetic acid), N-bromosuccinimide (NBS) is added portion-wise at 0°C under an inert atmosphere.[11]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: Upon completion, the reaction is quenched, and the organic layer is washed successively with aqueous solutions of sodium thiosulfate (to remove unreacted bromine), sodium carbonate (to neutralize the acid), and brine.[11]

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a white powder.[2]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity: A Versatile Building Block for Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.[12] These reactions are fundamental for constructing more complex molecular architectures for advanced materials.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14] This is a powerful method for forming new carbon-carbon bonds and is widely used to synthesize conjugated molecules for organic electronics. The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product.[13][15]

Diagram of Suzuki Coupling Reaction:

Caption: Generalized scheme of the Suzuki-Miyaura coupling reaction.

-

Other Cross-Coupling Reactions: this compound can also participate in other important cross-coupling reactions such as Buchwald-Hartwig amination (for the formation of C-N bonds), Sonogashira coupling (for C-C triple bonds), and Stille coupling (with organotin reagents).

Applications in Organic Electronics

The ability to functionalize the 3-position of the dibenzothiophene core via cross-coupling reactions makes this compound a crucial intermediate in the synthesis of high-performance materials for organic electronic devices.[16]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from this compound can function as:

-

Host Materials: These materials form the matrix for the emissive dopants and facilitate charge transport.

-

Emissive Materials: By attaching various chromophores to the dibenzothiophene core, the emission color and efficiency can be tuned.[17][18]

-

Charge Transport Materials: The excellent charge transport properties of the dibenzothiophene scaffold are beneficial for both hole transport layers (HTLs) and electron transport layers (ETLs).[18][19]

The use of these tailored materials leads to OLEDs with improved efficiency, color purity, and operational lifetime.[3][20]

Other Electronic Applications

Derivatives of this compound are also being explored for use in organic field-effect transistors (OFETs) due to their good charge carrier mobility, and in organic photovoltaics (OPVs) as donor or acceptor materials.[2][21]

Conclusion

This compound is a fundamentally important molecule whose value lies in the strategic placement of a reactive bromine atom on a robust and electronically active dibenzothiophene core. A thorough understanding of its molecular structure, bonding, and reactivity is paramount for the rational design of novel materials with tailored optoelectronic properties. The synthetic accessibility and versatility in cross-coupling reactions ensure that this compound will continue to be a key building block in the advancement of organic electronics and other areas of chemical science.

References

- Exploring the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Bromo-1-benzothiophene synthesis. (n.d.). ChemicalBook.

- The Impact of this compound on Organic Electronics Innovation. (2025, October 4). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide. (2025, December). BenchChem.

- Unlocking Innovation: The Chemistry of this compound in Electronic Materials. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. (n.d.). BenchChem.

- 3-Bromobenzo[b]thiophene. (n.d.). SpectraBase.

- This compound. (n.d.). SpectraBase.

- Benzo[b]thiophene, 3-bromo-. (n.d.). NIST WebBook.

- Benzo[b]thiophene, 3-bromo-. (n.d.). NIST WebBook.

- The molecular structure of 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene (1), with displacement ellipsoids drawn at the 50% probability level. (n.d.).

- Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. (2018).

- Benzo(b)thiophene, 3-bromo-. (n.d.). PubChem.

- Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1810–o1811.

- a) Molecular structure of 3. Selected bond lengths [Š] and angles[22]:... (n.d.).

- Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. (2017). RSC Advances, 7(73), 46187-46194.

- Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). BenchChem.

- Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2- yl)-3-(1, 3-Benzodioxol-5-yl)Prop-2-en-1-One Molecule. (2022). Journal of Molecular Structure, 1265, 133405.

- CCCBDB comparison of experimental and calcul

- Bond Lengths (A ˚ ) and Bond Angles (°). (n.d.).

- An In-depth Technical Guide to the Theoretical and Computational Studies of 4,6-Dibromodibenzo[b,d]thiophene. (2025). BenchChem.

- 2-Bromodibenzothiophene. (n.d.). PubChem.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. (2025). Chemistry – A European Journal, 31(11), e202403912.

- Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework. (2019). ACS Omega, 4(2), 3794–3802.

- Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. (2022). RSC Advances, 12(43), 27953-27981.

- Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Academic Journal of Engineering Studies, 3(1), 1-5.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 54.

- New[2]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. (2021). Journal of Materials Chemistry C, 9(37), 12797-12806.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- Organic Light Emitting Diode: OLED Gener

- Organic Light Emitting Diodes: Devices and applications. (2014). Journal of Materials and Environmental Science, 5(2), 347-358.

- Suzuki cross-coupling reaction. (2020, February 13). YouTube.

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2001). Journal of the American Chemical Society, 123(41), 10099–10100.

- Bond lengths (A ˚ ) and bond angles (°) in the optimized molecular... (n.d.).

- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). Molecules, 28(6), 2568.

- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Molecules, 29(18), 4349.

- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2019). Molecules, 24(18), 3249.

- Selected bond lengths and angles of compounds 1-3. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. ossila.com [ossila.com]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. crimsonpublishers.com [crimsonpublishers.com]

- 20. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-bromoDibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-bromo-dibenzothiophene, a key intermediate in the development of advanced materials and pharmaceuticals. Understanding its unique spectral signature is paramount for researchers engaged in the synthesis and application of dibenzothiophene-based compounds. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectroscopic output, ensuring a deeper understanding for both seasoned and emerging scientists in the field.

Molecular Structure and Spectroscopic Overview

3-bromo-dibenzothiophene (C₁₂H₇BrS) is a tricyclic aromatic compound with a bromine substituent on one of the benzene rings. This substitution pattern breaks the C₂ᵥ symmetry of the parent dibenzothiophene molecule, leading to a more complex and informative set of spectroscopic data. The following sections will delve into the details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Diagram of the Molecular Structure of 3-bromo-dibenzothiophene

Caption: Ball-and-stick model of 3-bromo-dibenzothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-bromo-dibenzothiophene, both ¹H and ¹³C NMR provide critical information for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-bromo-dibenzothiophene, typically recorded in deuterated chloroform (CDCl₃), reveals seven distinct signals in the aromatic region (δ 7.0-8.5 ppm). The bromine atom and the thiophene ring's sulfur atom exert significant electronic effects, influencing the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 3-bromo-dibenzothiophene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.0 | d | ~8.0 |

| H-2 | 7.4 - 7.6 | dd | ~8.0, ~1.5 |

| H-4 | 8.1 - 8.3 | d | ~1.5 |

| H-6 | 7.9 - 8.1 | d | ~8.0 |

| H-7 | 7.3 - 7.5 | t | ~8.0 |

| H-8 | 7.4 - 7.6 | t | ~8.0 |

| H-9 | 8.0 - 8.2 | d | ~8.0 |

Note: Actual experimental values may vary slightly. The assignments are based on established substituent effects in aromatic systems.

Expertise & Experience: The downfield shift of H-4 is attributed to the anisotropic effect of the bromine atom and its electron-withdrawing inductive effect. The protons on the unsubstituted benzene ring (H-6 to H-9) exhibit a more typical aromatic pattern. The coupling constants are crucial for assigning the protons; ortho-coupling is typically around 8.0 Hz, meta-coupling is smaller (~1.5-2.5 Hz), and para-coupling is often not resolved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 3-bromo-dibenzothiophene, twelve distinct signals are expected in the aromatic region (δ 110-145 ppm). The carbon directly attached to the bromine atom (C-3) will have its chemical shift significantly influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for 3-bromo-dibenzothiophene

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~123 |

| C-2 | ~128 |

| C-3 | ~115 |

| C-4 | ~125 |

| C-4a | ~135 |

| C-5a | ~139 |

| C-6 | ~122 |

| C-7 | ~127 |

| C-8 | ~125 |

| C-9 | ~121 |

| C-9a | ~140 |

| C-9b | ~136 |

Note: These are approximate chemical shifts. Precise values can be influenced by solvent and concentration.

Trustworthiness: The assignment of these carbons is a self-validating system when combined with 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate the proton and carbon signals, confirming the connectivity of the molecular framework.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-bromo-dibenzothiophene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 3-bromo-dibenzothiophene is characterized by absorptions corresponding to its aromatic C-H and C=C bonds, as well as the C-Br and C-S bonds.

Table 3: Key IR Absorption Bands for 3-bromo-dibenzothiophene

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium to Strong |

| 850 - 750 | C-H out-of-plane bend | Strong |

| 750 - 700 | C-S stretch | Medium |

| 600 - 500 | C-Br stretch | Medium to Strong |

Authoritative Grounding: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, a characteristic feature of sp² hybridized C-H bonds. The pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region is diagnostic of the substitution pattern on the aromatic rings.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of 3-bromo-dibenzothiophene with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For C₁₂H₇BrS, these will be at m/z 262 (for ⁷⁹Br) and m/z 264 (for ⁸¹Br).

-

Fragmentation: Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For 3-bromo-dibenzothiophene, key fragmentation could include:

-

Loss of Br: A significant peak at m/z 183, corresponding to the dibenzothiophene cation radical ([C₁₂H₇S]⁺).

-

Loss of HCS: A peak corresponding to the loss of a thiophene fragment.

-

Diagram of a Key Fragmentation Pathway

Caption: Primary fragmentation of 3-bromo-dibenzothiophene.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 300.

-

Data Analysis: Identify the molecular ion peaks and major fragment ions. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Conclusion

The spectroscopic data of 3-bromo-dibenzothiophene provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. This guide serves as a practical resource for researchers, providing not only the expected data but also the underlying principles and experimental considerations necessary for accurate and reliable analysis.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- SpectraBase, Wiley Science Solutions. 3-bromodibenzothiophene. [Link][1]

An In-depth Technical Guide to the Solubility of 3-bromoDibenzothiophene in Organic Solvents

Abstract

Understanding the solubility of 3-bromoDibenzothiophene is a critical prerequisite for its application in organic electronics, pharmaceutical synthesis, and materials science.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and utilize the solubility characteristics of this compound. Given the scarcity of consolidated quantitative data, this document emphasizes the foundational principles of solubility, predictable behavior based on physicochemical properties, and detailed, field-proven methodologies for its experimental determination. We present a step-by-step protocol for the widely accepted shake-flask method, enabling researchers to generate reliable, quantitative solubility data in any organic solvent system of interest.[2][3]

Introduction: The Importance of Solubility

This compound (3-Br-DBT) is a heterocyclic compound featuring a rigid, aromatic dibenzothiophene core with a bromine substituent.[1] This structure serves as a versatile intermediate in chemical synthesis, allowing for the introduction of diverse functional groups to create complex molecules for high-value sectors like Organic Light-Emitting Diodes (OLEDs) and pharmaceuticals.[1][4][5]

The solubility of a compound is a fundamental physical property that dictates its utility in nearly every stage of research and development. From designing synthetic reaction conditions and enabling efficient purification to formulating materials for organic electronics, a precise understanding of solubility is not merely beneficial—it is essential. Poor solubility can lead to unpredictable results, hinder purification, and create significant challenges in formulation and bioavailability.[6][7] This guide provides the theoretical and practical tools necessary to master the solubility behavior of this compound.

Physicochemical Properties & Predicted Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[8] This means that substances with similar polarities are more likely to be soluble in one another. The physicochemical properties of this compound provide the basis for predicting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrS | [1] |

| Molecular Weight | 263.15 g/mol | [1][5] |

| Appearance | White to light yellow powder/crystal | [1][5] |

| Melting Point | 97.5 - 98.5 °C | [1][5] |

| Boiling Point (Predicted) | 386.6 ± 15.0 °C | [5] |

| Density (Predicted) | 1.611 ± 0.06 g/cm³ | [5] |

The structure of this compound is predominantly nonpolar, consisting of a large, rigid aromatic system. The presence of the sulfur atom and the bromine atom introduces some polarity, but the molecule lacks hydrogen-bond-donating capabilities. Based on these features, a general solubility profile can be predicted:

-

High Solubility Expected in:

-

Halogenated Solvents: Dichloromethane (DCM), Chloroform. The similar polarities and potential for dipole-dipole interactions make these excellent solvent choices.

-

Aromatic Solvents: Toluene, Xylenes. The π-stacking interactions between the solvent and the dibenzothiophene core should promote solubility. One supplier notes it is soluble in Toluene.[5]

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions and are generally effective at dissolving a wide range of organic compounds.

-

-

Moderate to Low Solubility Expected in:

-

Ethers: Diethyl ether. While moderately polar, its smaller size compared to THF may limit its solvating power for a large molecule like 3-Br-DBT.

-

Esters: Ethyl acetate.

-

Ketones: Acetone.

-

-

Insoluble or Sparingly Soluble Expected in:

-

Polar Protic Solvents: Methanol, Ethanol, Water. The strong hydrogen-bonding network of these solvents makes it energetically unfavorable to create a cavity for the nonpolar 3-Br-DBT molecule.

-

Nonpolar Aliphatic Solvents: Hexanes, Heptane. While nonpolar, the lack of aromaticity limits favorable π-stacking interactions, likely resulting in poor solubility.

-

Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data must be determined experimentally. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[2][3] This method is based on achieving a state of equilibrium between the undissolved solid and the saturated solution, providing the most reliable and widely used measurement of solubility.[2][9]

Causality Behind Experimental Choices

The shake-flask method is designed to be a self-validating system. Here’s the logic behind the key steps:

-

Using Excess Solid: Adding a visually apparent excess of the solid compound ensures that the solvent becomes fully saturated.[2] Without this excess, you would only be measuring dissolution, not the equilibrium saturation point.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature using a thermostatic shaker is critical for reproducibility and accuracy.

-

Extended Equilibration Time: Reaching true thermodynamic equilibrium is not instantaneous. Agitating the suspension for 24-72 hours allows sufficient time for the dissolution and precipitation processes to reach a steady state.[10] Shorter times may measure kinetic solubility, which can overestimate the true thermodynamic value.[2]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to analyze the saturated solution accurately. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is the most robust method to prevent solid particulates from artificially inflating the measured concentration.[11]

-

Quantitative Analysis: The concentration of the dissolved compound in the clear, saturated filtrate must be determined using a sensitive and validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal due to its specificity and ability to separate the analyte from any potential solvent-related impurities.[7][12] A calibration curve with known concentrations of the compound is essential for accurate quantification.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or vial roller system[7]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. A sufficient excess would be 5-10 mg of solid for every 1 mL of solvent to be added.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for 24 to 48 hours.[9]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, filtered saturated solution into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase or solvent to fall within the concentration range of your analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

Calculation: Calculate the solubility by taking the measured concentration and multiplying it by the dilution factor. Report the final solubility in units of mg/mL or mol/L.

Visualization of Experimental Workflow & Logic

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Predicted Solubility Based on "Like Dissolves Like".

Conclusion

While readily available quantitative solubility data for this compound is limited, a robust prediction of its behavior can be made based on its physicochemical properties. It is expected to be highly soluble in polar aprotic, halogenated, and aromatic organic solvents, with limited solubility in polar protic and nonpolar aliphatic solvents. For researchers requiring precise data for process optimization, synthesis, or formulation, this guide provides the authoritative grounding and a detailed, validated protocol for the experimental determination of its thermodynamic solubility. Adherence to this methodology will ensure the generation of accurate and reproducible data, empowering scientists to fully leverage the potential of this compound in their applications.

References